
1H-Pyrrole-2-carboxaldehyde, 5-(hydroxyphenylacetyl)-1-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-2-carboxaldehyde, 5-(hydroxyphenylacetyl)-1-methyl- is a complex organic compound that belongs to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This specific compound is notable for its unique structure, which includes a hydroxyphenylacetyl group and a methyl group attached to the pyrrole ring.
Métodos De Preparación
The synthesis of 1H-Pyrrole-2-carboxaldehyde, 5-(hydroxyphenylacetyl)-1-methyl- can be achieved through various synthetic routes. One common method involves the condensation of 1H-pyrrole-2-carboxaldehyde with hydroxyphenylacetic acid in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete condensation. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency.
Análisis De Reacciones Químicas
1H-Pyrrole-2-carboxaldehyde, 5-(hydroxyphenylacetyl)-1-methyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo electrophilic substitution reactions, where the hydrogen atoms on the pyrrole ring are replaced by other substituents such as halogens or alkyl groups. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and alkyl halides.
Aplicaciones Científicas De Investigación
1H-Pyrrole-2-carboxaldehyde, 5-(hydroxyphenylacetyl)-1-methyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole-2-carboxaldehyde, 5-(hydroxyphenylacetyl)-1-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
1H-Pyrrole-2-carboxaldehyde, 5-(hydroxyphenylacetyl)-1-methyl- can be compared with other similar compounds, such as:
1H-Pyrrole-2-carboxaldehyde: This compound lacks the hydroxyphenylacetyl and methyl groups, making it less complex and potentially less biologically active.
1H-Pyrrole-2-carboxaldehyde, 5-methyl-: This compound has a methyl group but lacks the hydroxyphenylacetyl group, which may result in different chemical and biological properties.
1H-Pyrrole-2-carboxaldehyde, 1-ethyl-: This compound has an ethyl group instead of a methyl group, which can affect its reactivity and biological activity.
The uniqueness of 1H-Pyrrole-2-carboxaldehyde, 5-(hydroxyphenylacetyl)-1-methyl- lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
828923-12-2 |
|---|---|
Fórmula molecular |
C14H13NO3 |
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
5-(2-hydroxy-2-phenylacetyl)-1-methylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C14H13NO3/c1-15-11(9-16)7-8-12(15)14(18)13(17)10-5-3-2-4-6-10/h2-9,13,17H,1H3 |
Clave InChI |
OGJCYMPTLWXQQW-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC=C1C(=O)C(C2=CC=CC=C2)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(NE)-N-[1-[2-(4-bromoanilino)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine](/img/structure/B14220739.png)
![Nonyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14220754.png)
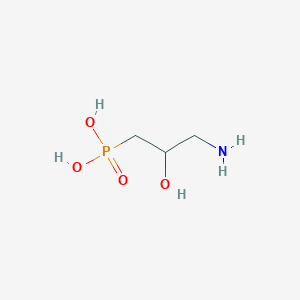

silane](/img/structure/B14220766.png)
![4,4'-(1,3a-Dihydropyrazolo[1,5-a]pyrimidine-2,3-diyl)diphenol](/img/structure/B14220778.png)
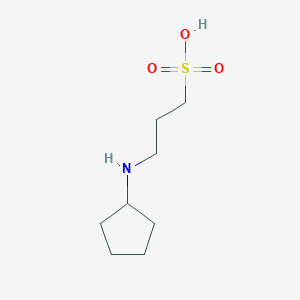
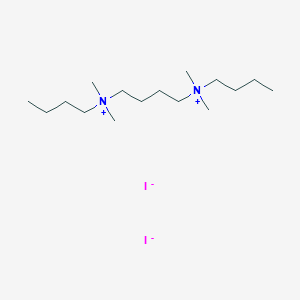
![2-[(Oct-1-en-1-yl)sulfanyl]pyrimidine](/img/structure/B14220792.png)
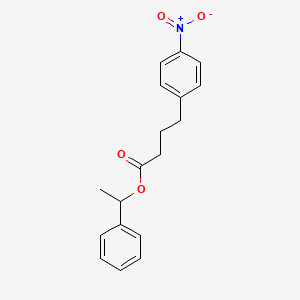
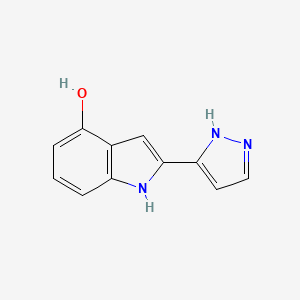
![(Z)-4-hydroxy-3-[(2-methyl-3H-benzimidazol-5-yl)diazenyl]pent-3-en-2-one](/img/structure/B14220813.png)
![[1,3]Thiazolo[5,4-f][2,1]benzothiazole](/img/structure/B14220822.png)
![Benzonitrile, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-](/img/structure/B14220824.png)
